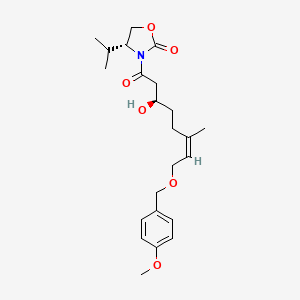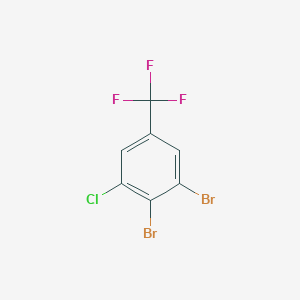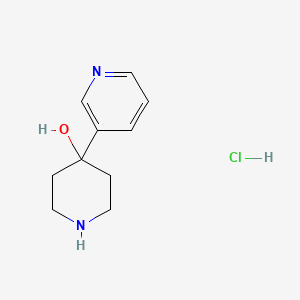
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylthio group, and an oxalate salt, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.
Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-substituted reagent under controlled conditions to introduce the methylthio group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with a suitable amine derivative to form the final product.
Oxalate Formation: The final step involves the conversion of the compound into its oxalate salt form, typically by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for enzyme inhibition studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets might make it useful in the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.
作用機序
The mechanism by which N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl and methylthio groups could play a role in binding to the target site, while the oxalate salt form might influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide hydrochloride
Uniqueness
Compared to similar compounds, N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate may offer unique advantages in terms of solubility and stability due to its oxalate salt form. This could enhance its applicability in various scientific and industrial contexts.
特性
分子式 |
C20H22FN3O6S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-[methyl-[2-(2-methylsulfanylanilino)-2-oxoethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C18H20FN3O2S.C2H2O4/c1-22(11-17(23)20-14-8-4-3-7-13(14)19)12-18(24)21-15-9-5-6-10-16(15)25-2;3-1(4)2(5)6/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24);(H,3,4)(H,5,6) |
InChIキー |
UGPBYPYSHGQQNT-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NC1=CC=CC=C1F)CC(=O)NC2=CC=CC=C2SC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)

![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)






![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)

![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
